molecular formula C11H11N5O B4572620 7-isopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-isopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4572620
M. Wt: 229.24 g/mol
InChI Key: SNYQJPVOESNKKR-UHFFFAOYSA-N
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Description

7-isopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C11H11N5O and its molecular weight is 229.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.09635999 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 7-isopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is part of a broader class of chemicals studied for various synthetic and biological applications. Research has explored the synthesis and antimicrobial activity of novel derivatives incorporating the triazolopyrimidine moiety, highlighting the versatility of these compounds in producing substances with potential antimicrobial properties (Abu‐Hashem & Gouda, 2017). Similarly, studies have focused on the synthesis of novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, investigating their in vitro anti-epileptic activities and providing insights into their potential therapeutic applications (Ding et al., 2019).

Antimicrobial and Antiepileptic Activities

The antimicrobial and antiepileptic potential of triazolopyrimidine derivatives is a significant area of interest. Compounds synthesized from key intermediates related to this compound have been evaluated for their antimicrobial efficacy, demonstrating promising results in this domain. This includes the development of compounds with notable antimicrobial properties, which are essential for advancing new therapeutic agents (Abu‐Hashem & Gouda, 2017). Furthermore, the investigation into the anti-epileptic activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives has revealed several compounds with remarkable anti-epileptic properties, contributing valuable knowledge to the development of new treatments for epilepsy (Ding et al., 2019).

Chemical Synthesis and Heterocyclization

The chemical synthesis and heterocyclization of compounds related to this compound have been extensively studied, demonstrating the compound's utility in generating a diverse array of chemical structures. This includes the preparation of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through complex heterocyclization processes, which opens up new avenues for the development of chemically diverse and biologically active compounds (Davoodnia et al., 2008).

Properties

IUPAC Name

11-propan-2-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-7(2)15-4-3-9-8(10(15)17)5-12-11-13-6-14-16(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYQJPVOESNKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C1=O)C=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-isopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.